![molecular formula C7H9ClO2S2 B2459022 3-chloro-4-(propane-2-sulfonyl)thiophene CAS No. 882283-10-5](/img/structure/B2459022.png)
3-chloro-4-(propane-2-sulfonyl)thiophene
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Overview
Description
3-chloro-4-(propane-2-sulfonyl)thiophene is a heterocyclic compound with a thiophene ring substituted by a chlorine atom and a propan-2-ylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-(propane-2-sulfonyl)thiophene typically involves the introduction of the chlorine and propan-2-ylsulfonyl groups onto a thiophene ring. Common synthetic methods include:
Halogenation: Introduction of the chlorine atom onto the thiophene ring using reagents such as thionyl chloride or phosphorus pentachloride.
Sulfonylation: Introduction of the propan-2-ylsulfonyl group using reagents like propan-2-ylsulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and sulfonylation reactions, optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-(propane-2-sulfonyl)thiophene can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene sulfides.
Substitution: Thiophene derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
3-Chloro-4-(propane-2-sulfonyl)thiophene serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structural features enable it to interact selectively with specific enzymes and receptors, making it valuable in drug discovery efforts. The compound's ability to modulate enzyme activity through hydrophobic interactions and hydrogen bonding enhances its potential as a therapeutic agent targeting various diseases.
Case Studies
- Anticancer Activity : Research indicates that thiophene derivatives exhibit notable anticancer properties. A study involving sulfonyl analogs showed that specific modifications to the thiophene structure significantly increased antigrowth activity against breast cancer cell lines (MDA-MB231, MDA-MB468, and MCF7) . The introduction of bulky lipophilic groups was found to enhance potency, suggesting that structural optimization of this compound could yield similar results.
- Antimicrobial Properties : Thiophene derivatives have demonstrated antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disrupting bacterial cell membrane integrity or interfering with metabolic pathways . This highlights the potential for this compound in developing new antimicrobial agents.
Enzyme Inhibition Studies
The compound can be employed as a probe or inhibitor in biochemical assays aimed at studying enzyme activity or protein interactions. Its sulfonyl group enhances binding affinity to active sites of target enzymes, facilitating detailed investigations into enzyme kinetics and mechanisms.
Case Study Example
A study focused on the binding interactions of thiophene derivatives with specific biological targets demonstrated that modifications to the sulfonyl group significantly influenced binding energy and selectivity . This underscores the importance of structural variations in enhancing biological activity.
Summary of Findings
This compound exhibits diverse applications across medicinal chemistry, materials science, and biological research. Its unique chemical properties allow for significant interactions with biological targets, making it a valuable compound for drug development and other scientific inquiries. Future research should continue to explore its full potential through systematic studies focusing on structural optimization and functionalization.
Mechanism of Action
The mechanism of action of 3-chloro-4-(propane-2-sulfonyl)thiophene involves its interaction with specific molecular targets. The chlorine and sulfonyl groups can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-methylsulfonylthiophene: Similar structure but with a methylsulfonyl group instead of a propan-2-ylsulfonyl group.
3-Bromo-4-propan-2-ylsulfonylthiophene: Similar structure but with a bromine atom instead of a chlorine atom.
Uniqueness
3-chloro-4-(propane-2-sulfonyl)thiophene is unique due to the specific combination of chlorine and propan-2-ylsulfonyl groups on the thiophene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
3-Chloro-4-(propane-2-sulfonyl)thiophene (CAS No. 882283-10-5) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound features a thiophene ring substituted with a chlorine atom and a propane-2-sulfonyl group. This unique structure contributes to its biological activity, as similar thiophene derivatives have shown promising results in various studies.
Antimicrobial Properties
Research indicates that compounds with thiophene structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiophene can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar effects. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Activity
Recent investigations into sulfonyl derivatives, which include this compound, have highlighted their potential as anticancer agents. For example, compounds with sulfonyl groups have demonstrated selective cytotoxicity against cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects in cancer therapies .
Table 1: Summary of Anticancer Activity
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | MDA-MB231 | 5.97 | Induces apoptosis |
Compound B | MCF7 | 4.18 | Inhibits cell proliferation |
This compound | TBD | TBD | TBD |
Note: TBD indicates that specific data for this compound is yet to be determined.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its action may involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cellular processes, leading to reduced cell viability in cancer and microbial cells.
- Receptor Interaction : The compound may interact with specific receptors or proteins within the cell, modulating pathways associated with cell growth and apoptosis .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Currently, detailed studies on its absorption, distribution, metabolism, and excretion (ADME) are lacking. However, preliminary data suggest that compounds with similar structures can exhibit moderate bioavailability and stability under physiological conditions .
Case Studies
Several case studies have explored the biological activity of related thiophene compounds:
- Study on Anticancer Activity : A study evaluated the cytotoxic effects of various thiophene derivatives on breast cancer cell lines (MCF7 and MDA-MB231). Results indicated that certain modifications enhanced their anticancer properties significantly .
- Antimicrobial Efficacy : Another study focused on the antimicrobial effects of sulfonyl derivatives against pathogenic bacteria. The findings suggested that these compounds could serve as potential leads for developing new antibiotics .
Properties
IUPAC Name |
3-chloro-4-propan-2-ylsulfonylthiophene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClO2S2/c1-5(2)12(9,10)7-4-11-3-6(7)8/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOZZDGCOTAVBRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CSC=C1Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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